N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a complex organic compound that features a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the Mycobacterium tuberculosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as cell wall weakening and bacterial death .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1 and disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide typically involves the formation of the benzothiazole ring followed by the attachment of the phenyl and dimethylamino groups. One common method involves the dehydrogenative coupling reaction of 2-aminothiophenol with primary alcohols using a phosphine-free manganese(I) complex . This method is known for its good functional group tolerance and compatibility with heteroaromatic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the benzothiazole ring or the attached phenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring or the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-{(1E)-2-[(Z)-(5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}-5-methoxythieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
- Zwitterions : Compounds containing both positive and negative charges, similar to the benzothiazole derivatives .
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the benzothiazole ring and the dimethylamino group makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-25(2)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHUXGPGKUETLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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